molecular formula C10H8I2O2 B13698470 2,6-Diiodo-4-vinylphenyl Acetate

2,6-Diiodo-4-vinylphenyl Acetate

Cat. No.: B13698470
M. Wt: 413.98 g/mol
InChI Key: FNIKIZHFFLPQJD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,6-Diiodo-4-vinylphenyl acetate can be achieved through several routes. One method involves the reaction of parahydroxybenzaldehyde with iodine and hydrogen peroxide in water, followed by post-processing to obtain 3,5-diiodine-4-hydroxybenzaldehyde . This intermediate is then further reacted with acetic anhydride under suitable conditions to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2,6-Diiodo-4-vinylphenyl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The vinyl group can undergo oxidation or reduction under suitable conditions.

    Addition Reactions: The vinyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include diacetoxyiodobenzene, hydrogen peroxide, and acetic anhydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,6-Diiodo-4-vinylphenyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive iodine and vinyl groups. These groups allow the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

2,6-Diiodo-4-vinylphenyl acetate can be compared with other similar compounds, such as:

  • 2,4-Diiodo-4-vinylphenyl acetate
  • 3,5-Diiodo-4-vinylphenyl acetate
  • 2,6-Diiodo-4-methylphenyl acetate

These compounds share similar structures but differ in the position and number of iodine atoms, which can affect their reactivity and applications .

Properties

Molecular Formula

C10H8I2O2

Molecular Weight

413.98 g/mol

IUPAC Name

(4-ethenyl-2,6-diiodophenyl) acetate

InChI

InChI=1S/C10H8I2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6(2)13/h3-5H,1H2,2H3

InChI Key

FNIKIZHFFLPQJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C=C)I

Origin of Product

United States

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